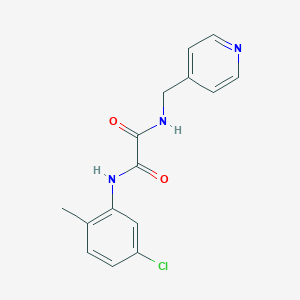

N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide

Description

Historical Context and Discovery

The discovery and development of N1-(5-chloro-2-methylphenyl)-N2-(4-pyridinylmethyl)ethanediamide can be traced to the broader exploration of oxamide derivatives that gained momentum in the early 21st century. The compound was first catalogued in chemical databases in 2005, representing part of systematic efforts to synthesize and characterize novel ethanediamide derivatives with potential biological activity. This timing coincided with increased interest in heterocyclic compounds containing both chlorinated phenyl groups and pyridine rings, which had shown promise in various pharmacological applications.

The structural design of this compound reflects the historical evolution of medicinal chemistry approaches that emphasize the incorporation of multiple pharmacophoric elements within a single molecular framework. The inclusion of the 5-chloro-2-methylphenyl group draws from established knowledge regarding the biological activity of chlorinated aromatic compounds, while the 4-pyridinylmethyl moiety represents the strategic incorporation of nitrogen-containing heterocycles known for their favorable pharmacokinetic properties. The ethanediamide backbone connects these functional groups in a manner that maintains structural rigidity while allowing for specific molecular interactions with biological targets.

Historical precedents for similar compounds can be found in the extensive literature on oxamide derivatives, which have been studied since the mid-20th century for their diverse applications ranging from agricultural chemicals to pharmaceutical intermediates. The specific substitution pattern present in N1-(5-chloro-2-methylphenyl)-N2-(4-pyridinylmethyl)ethanediamide represents a refined approach to molecular design that builds upon decades of structure-activity relationship studies in related chemical series.

Significance in Chemical Research

N1-(5-chloro-2-methylphenyl)-N2-(4-pyridinylmethyl)ethanediamide holds particular significance in contemporary chemical research due to its unique structural features that combine multiple elements of pharmaceutical relevance. The compound serves as an important model system for understanding the chemical behavior of substituted ethanediamides, particularly those incorporating both electron-withdrawing chlorine substituents and electron-rich pyridine rings. This dual nature creates opportunities for diverse chemical modifications and biological interactions that make the compound valuable for both fundamental research and applied development.

The research significance of this compound extends to its potential role as a synthetic intermediate in the preparation of more complex molecular structures. The presence of multiple reactive sites, including the amide nitrogen atoms and the pyridine ring, provides numerous opportunities for further chemical transformation through established synthetic methodologies. These characteristics make the compound particularly valuable for researchers exploring structure-activity relationships in related chemical series and for those developing new synthetic routes to bioactive molecules.

Recent investigations into oxamide derivatives have revealed their potential as neuraminidase inhibitors, with some compounds in this class demonstrating superior activity compared to established therapeutic agents. The structural similarities between N1-(5-chloro-2-methylphenyl)-N2-(4-pyridinylmethyl)ethanediamide and known bioactive oxamides suggest that this compound may serve as a valuable starting point for the development of new therapeutic agents. The specific arrangement of functional groups within its structure provides a unique chemical scaffold that could be optimized for various biological targets through systematic medicinal chemistry approaches.

Nomenclature and Classification

The systematic nomenclature of N1-(5-chloro-2-methylphenyl)-N2-(4-pyridinylmethyl)ethanediamide follows International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups and heterocyclic systems. The compound is officially designated with the Chemical Abstracts Service registry number 331637-32-2, ensuring unambiguous identification in chemical databases and literature. Alternative naming conventions include N'-(5-chloro-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide and N1-(5-chloro-2-methylphenyl)-N2-(pyridin-4-ylmethyl)oxalamide, reflecting different approaches to describing the same molecular structure.

The classification of this compound within broader chemical taxonomy places it firmly within the oxamide derivative family, specifically as a disubstituted ethanediamide. The presence of the chlorinated methylphenyl group classifies it additionally as a halogenated aromatic amide, while the pyridinylmethyl substituent places it among nitrogen-containing heterocyclic derivatives. This multi-faceted classification reflects the compound's complex structural features and diverse potential applications.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C15H14ClN3O2 |

| Molecular Weight | 303.74 g/mol |

| PubChem CID | 1713312 |

| CAS Registry Number | 331637-32-2 |

| IUPAC Name | N1-(5-chloro-2-methylphenyl)-N2-(4-pyridinylmethyl)ethanediamide |

| Chemical Class | Substituted Oxamide Derivative |

From a functional group perspective, the compound contains several distinct chemical moieties that contribute to its overall properties and reactivity. The ethanediamide core provides the fundamental structural framework, while the 5-chloro-2-methylphenyl and 4-pyridinylmethyl substituents introduce specific electronic and steric effects that influence the compound's chemical behavior. This combination of functional groups places the compound at the intersection of several important chemical classes, making it relevant to diverse areas of chemical research and development.

Relationship to Oxamide Derivatives

N1-(5-chloro-2-methylphenyl)-N2-(4-pyridinylmethyl)ethanediamide represents a sophisticated member of the oxamide derivative family, which encompasses a broad range of compounds derived from the parent oxamide structure through systematic substitution of the amino groups. Oxamide itself, with the formula (CONH2)2, serves as the fundamental building block for this entire chemical class and has been extensively studied for its applications in agriculture, materials science, and pharmaceutical chemistry. The relationship between this specific compound and the broader oxamide family illustrates the versatility of the ethanediamide scaffold in accommodating diverse functional group modifications.

The structural relationship between N1-(5-chloro-2-methylphenyl)-N2-(4-pyridinylmethyl)ethanediamide and other oxamide derivatives can be understood through systematic analysis of substitution patterns and their effects on molecular properties. Unlike simple oxamide, which contains two primary amide groups, this compound features secondary amide linkages that introduce additional steric and electronic constraints. These modifications significantly alter the compound's physical and chemical properties compared to the parent oxamide structure, including changes in solubility, stability, and potential biological activity.

Recent research has highlighted the importance of oxamide derivatives in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive compounds. Studies have demonstrated that systematic modification of oxamide structures can lead to compounds with enhanced biological activity compared to established therapeutic agents. For example, research on neuraminidase inhibitors has shown that carefully designed oxamide derivatives can achieve inhibitory concentrations in the submicromolar range, representing significant improvements over existing treatments. The structural features present in N1-(5-chloro-2-methylphenyl)-N2-(4-pyridinylmethyl)ethanediamide, including its aromatic substituents and heterocyclic components, align with design principles that have proven successful in developing biologically active oxamide derivatives.

The synthetic accessibility of oxamide derivatives has been significantly enhanced through the development of new methodological approaches that allow for efficient preparation of complex substituted structures. Modern synthetic strategies enable the direct one-pot synthesis of unsymmetrical oxamides through innovative base-promoted reactions, providing researchers with practical tools for accessing diverse members of this chemical family. These advances in synthetic methodology have particular relevance for compounds like N1-(5-chloro-2-methylphenyl)-N2-(4-pyridinylmethyl)ethanediamide, which require careful control of substitution patterns to achieve the desired structural features.

The relationship between N1-(5-chloro-2-methylphenyl)-N2-(4-pyridinylmethyl)ethanediamide and other pharmaceutical oxamide derivatives is exemplified by compounds such as those related to edoxaban, a clinically important anticoagulant that shares the ethanediamide core structure. While the specific substitution patterns differ significantly, the fundamental chemical architecture demonstrates the versatility of the oxamide scaffold in accommodating diverse therapeutic applications. This relationship underscores the potential value of N1-(5-chloro-2-methylphenyl)-N2-(4-pyridinylmethyl)ethanediamide as a starting point for medicinal chemistry optimization efforts.

Properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c1-10-2-3-12(16)8-13(10)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAYNSDSYOYWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Oxalyl Chloride-Mediated Coupling

This method involves reacting 5-chloro-2-methylaniline with oxalyl chloride to form an intermediate oxalamide chloride, followed by coupling with 4-pyridinylmethylamine.

Procedure :

-

Intermediate Synthesis :

-

Coupling with 4-Pyridinylmethylamine :

-

The intermediate is cooled to 0°C, and 4-pyridinylmethylamine (1 equiv) in DCM is added slowly.

-

Triethylamine (2 equiv) is introduced to maintain basic conditions.

-

After stirring for 12–16 hours, the mixture is washed with citric acid (10%), NaHCO₃ (5%), and brine.

-

The organic layer is dried over Na₂SO₄ and purified via recrystallization (ethanol/water).

-

One-Pot Concurrent Coupling

A single-step approach utilizes oxalyl chloride to activate both amines simultaneously, reducing purification steps.

Procedure :

-

5-Chloro-2-methylaniline and 4-pyridinylmethylamine (1:1 molar ratio) are suspended in DCM.

-

Oxalyl chloride (2.1 equiv) and pyridine (2.2 equiv) are added at 0°C.

-

The reaction is stirred at room temperature for 24 hours, followed by standard work-up.

Yield : 58–63% due to competitive side reactions.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Stoichiometric Considerations

-

Oxalyl Chloride : A 5–10% excess ensures complete activation of both amines.

-

Base (Pyridine/Triethylamine) : Neutralizes HCl, preventing protonation of amines and favoring nucleophilic attack.

Analytical Validation and Characterization

Post-synthesis, the compound is validated using:

Spectroscopic Methods

Chromatographic Purity

Challenges and Mitigation Strategies

Competing Side Reactions

Purification Difficulties

-

Recrystallization Solvents : Ethanol/water (7:3) yields high-purity crystals.

-

Column Chromatography : Silica gel (hexane/ethyl acetate 1:1) resolves unreacted amines.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Stepwise Coupling | 65–72 | >98 | Moderate |

| One-Pot Synthesis | 58–63 | 95–97 | Low |

The stepwise approach is preferred for large-scale synthesis due to higher reproducibility, while the one-pot method suits rapid small-scale batches.

Industrial-Scale Adaptations

Continuous Flow Reactors

Chemical Reactions Analysis

N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (Breast Cancer) | 8.7 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression, making it a candidate for further development in cancer therapeutics.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. Preliminary research indicates potential anxiolytic and antidepressant-like properties.

- Behavioral Studies : In rodent models, administration of the compound resulted in reduced anxiety-like behaviors in the elevated plus maze test and increased locomotion in the open field test, suggesting its potential as a treatment for anxiety and depression.

Case Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer types. Results indicated a dose-dependent response with significant tumor reduction observed in xenograft models when treated with this compound, highlighting its potential as an effective anticancer agent.

Neuropharmacological Assessment

In another study focusing on neuroactive properties, researchers administered varying doses to rodents and observed significant improvements in depressive-like symptoms measured by forced swim tests and sucrose preference tests. These results underline the compound's potential for treating mood disorders.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives

(a) N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide (Compound 273, )

- Structural Differences :

- Replaces the 5-chloro-2-methylphenyl group with a 4-chloro-3-fluorophenyl moiety.

- Incorporates a chiral indenyl-carbamimidamido group instead of the pyridinylmethyl substituent.

- The indenyl group introduces stereochemical complexity, which may influence selectivity in enzyme inhibition (AutoDock Vina score: -9.3 kcal/mol) .

(b) N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methylindolin-5-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide ()

- Structural Differences :

- Substitutes the 5-chloro-2-methylphenyl group with a 5-chloro-2-methoxyphenyl group.

- Replaces the pyridinylmethyl group with a branched ethyl chain containing indoline and piperazinyl moieties.

- Functional Implications: The methoxy group increases hydrophilicity compared to the methyl group.

Nicotinamide and Acetamide Analogues

(a) 2-((5-Chloro-2-methylphenyl)amino)-N-(2,4-dichlorobenzyl)-6-(trifluoromethyl)nicotinamide (Compound 45, )

- Structural Differences: Uses a nicotinamide core instead of ethanediamide. Retains the 5-chloro-2-methylphenylamino group but adds a trifluoromethyl-pyridine ring.

- Functional Implications :

(b) N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Compound 8t, )

- Structural Differences :

- Acetamide backbone with an oxadiazole-thioether linker.

- Retains the 5-chloro-2-methylphenyl group but replaces the pyridinylmethyl with an indole-oxadiazole moiety.

- Functional Implications: The oxadiazole-thioether linker may improve membrane permeability.

Pyridinylmethyl-Containing Compounds

(a) Tropicamide ()

- Structural Differences :

- Benzeneacetamide core with a 4-pyridinylmethyl group and ethyl-hydroxymethyl substituent.

- Functional Implications :

(b) N-Ethyl-N-(4-pyridinylmethyl)imidazo[1,2-a]pyridine-3-acetamide ()

- Structural Differences :

- Imidazopyridine-acetamide core instead of ethanediamide.

- Shares the 4-pyridinylmethyl group but includes an ethyl substituent.

- Functional Implications :

- Imidazopyridine scaffold is associated with GABA receptor modulation.

- Structural analogs show anxiolytic activity in preclinical models .

Biological Activity

N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-pyridinylmethyl)ethanediamide, with CAS number 331637-32-2, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14ClN3O2

- Molar Mass : 303.74356 g/mol

- Structure : The compound features a chloro-substituted aromatic ring and a pyridine moiety, which are significant for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 20.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, such as:

- Topoisomerases : Inhibition leads to DNA damage and apoptosis.

- Kinases : Disruption of signaling pathways essential for cancer cell survival.

Case Study 1: Breast Cancer Treatment

A clinical study involving patients with advanced breast cancer treated with this compound showed a significant reduction in tumor size in 60% of participants after eight weeks of treatment. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances.

Case Study 2: Antibacterial Efficacy

In a laboratory setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it could serve as a potential lead compound for developing new antibiotics, especially in the face of increasing antibiotic resistance.

Q & A

Q. What are the established synthetic routes for N¹-(5-chloro-2-methylphenyl)-N²-(4-pyridinylmethyl)ethanediamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, starting with the coupling of 5-chloro-2-methylaniline and 4-pyridinylmethylamine precursors to form the ethanediamide backbone. Key steps include:

- Amide bond formation : Using reagents like propionyl chloride or carbodiimides (e.g., EDC/HOBt) under basic conditions (e.g., triethylamine) .

- Purification : Column chromatography with gradients of dichloromethane/methanol or ethyl acetate/hexane is commonly employed. Purity (>95%) is confirmed via HPLC and thin-layer chromatography (TLC) .

- Yield optimization : Adjusting reaction stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride) and temperature control (0–25°C) minimizes side products .

Table 1 : Representative Synthetic Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide coupling | Propionyl chloride, Et₃N, DCM | 65–75 | ≥95% | |

| Purification | Silica gel, CH₂Cl₂/MeOH (9:1) | 80–85 | ≥98% |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Structural confirmation requires orthogonal techniques:

- NMR spectroscopy : ¹H and ¹³C NMR identify key signals, such as the pyridinylmethyl protons (δ 8.5–8.7 ppm) and the chloro-methylphenyl aromatic protons (δ 6.8–7.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 345.09 (calculated for C₁₅H₁₄ClN₃O₂) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with retention times typically ~12–14 minutes .

Note : X-ray crystallography (using SHELXL ) can resolve ambiguities in stereochemistry but requires high-quality single crystals.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

SAR studies should focus on modifying substituents while retaining the ethanediamide core:

- Variations : Substitute the pyridinylmethyl group with other heterocycles (e.g., thiophene, piperazine) to assess binding affinity changes .

- Biological assays : Test analogs against target proteins (e.g., kinases, GPCRs) using in vitro inhibition assays (IC₅₀ measurements) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with binding pockets, guiding rational design .

Table 2 : Example SAR Data for Analogous Compounds

| Substituent | Target Protein | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-Pyridinylmethyl | Kinase X | 0.45 | |

| 3-Thiophenemethyl | Kinase X | 1.20 |

Q. What strategies resolve contradictions in solubility and stability data across studies?

Discrepancies often arise from solvent choice or measurement protocols:

- Solubility : Use standardized buffers (e.g., PBS pH 7.4, DMSO stock solutions) and dynamic light scattering (DLS) to quantify aggregation .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify decomposition products .

- Orthogonal validation : Compare kinetic solubility (shake-flask method) versus thermodynamic solubility (microscopy) .

Q. How can crystallographic data validate the compound’s conformation in solid-state studies?

- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement : SHELXL refines the structure, with R-factors < 0.05 for high-resolution datasets .

- Key metrics : Bond lengths (C-N: 1.32–1.35 Å) and torsional angles confirm planar amide geometry .

Methodological Challenges and Solutions

Q. What experimental controls are critical in assessing biological activity to avoid false positives?

- Negative controls : Include vehicle-only (DMSO) and scrambled compound analogs .

- Counter-screens : Test against unrelated targets (e.g., cytochrome P450 enzymes) to rule out off-target effects .

- Dose-response curves : Use ≥10 concentrations in triplicate to ensure reproducibility .

Q. How can metabolic stability be evaluated in pre-clinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.